5-Bromo-4-chloro-2-nitropyridine
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Overview
Description
5-Bromo-4-chloro-2-nitropyridine is a heterocyclic compound that belongs to the class of nitropyridines. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method involves the bromination of 4-chloro-2-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 5-Bromo-4-chloro-2-aminopyridine.
Coupling Reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
5-Bromo-4-chloro-2-nitropyridine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-nitropyridine in various applications depends on its chemical reactivity. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to modifications in protein or nucleic acid structures. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 4-Bromo-2-chloro-3-nitropyridine
- 5-Bromo-2-nitropyridine
Uniqueness
5-Bromo-4-chloro-2-nitropyridine is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C5H2BrClN2O2 |
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Molecular Weight |
237.44 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H |
InChI Key |
JKHRSHCUUQYVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
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